

# Keliximab in Functional Assays of Immune Suppression: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Keliximab** is a primatized chimeric monoclonal antibody that specifically targets the human CD4 antigen, a key co-receptor on the surface of T-helper lymphocytes.[1] By binding to CD4, **keliximab** modulates T-cell function, leading to immune suppression.[1] This mechanism of action has been explored for therapeutic applications in immune-mediated diseases such as severe chronic asthma and rheumatoid arthritis. The following application notes provide detailed protocols for in vitro functional assays to characterize the immune-suppressive properties of **keliximab**, including its effects on T-cell proliferation, cytokine release, and mixed lymphocyte reactions.

### **Mechanism of Action: T-Cell Activation Inhibition**

T-cell activation is a critical event in the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with a specific peptide presented by the Major Histocompatibility Complex class II (MHC-II) on an antigen-presenting cell (APC). The CD4 co-receptor plays a crucial role in this process by binding to MHC-II, which brings the tyrosine kinase Lck into proximity with the TCR complex, initiating a downstream signaling cascade that leads to T-cell proliferation, differentiation, and cytokine production.

**Keliximab** exerts its immunosuppressive effects by binding to domain 1 of the CD4 receptor.[1] This binding sterically hinders the interaction between CD4 and MHC-II, thereby inhibiting the



initial signaling events required for T-cell activation. This leads to a reduction in T-cell proliferation and can modulate the production of inflammatory cytokines.

// Edges APC -> TCR [label="Signal 1"]; TCR -> Lck [style=invis]; CD4 -> Lck [dir=none]; Lck -> ZAP70 [label="Phosphorylation"]; ZAP70 -> LAT; LAT -> PLCg1; PLCg1 -> NFAT; NFAT -> Proliferation;

// Inhibition **Keliximab** -> CD4 [arrowhead=tee, color="#EA4335", style=dashed, label="Binding & Inhibition"]; CD4 -> APC [label="Signal 2 (Co-receptor binding)", dir=none, style=dashed, color="#4285F4"];

{rank=same; APC; TCR; CD4;} {rank=same; Lck;} {rank=same; ZAP70;} {rank=same; LAT;} {rank=same; PLCg1;} {rank=same; NFAT;} {rank=same; Proliferation;} } .dot Caption: **Keliximab** blocks the interaction between CD4 and MHC-II, inhibiting T-cell activation.

## Data Presentation: Summary of Keliximab's In Vitro Effects

The following tables summarize representative quantitative data for the effects of **keliximab** in various functional assays. Note that specific data for **keliximab** is limited in publicly available literature; therefore, these tables are presented as illustrative examples based on typical results for anti-CD4 antibodies.

Table 1: Inhibition of T-Cell Proliferation by Keliximab



Keliximab Concentration (µg/mL)	Mean Proliferation (CPM)	Standard Deviation	Percent Inhibition (%)
0 (No Antibody Control)	45,000	3,500	0
0.1	38,250	2,900	15
1	24,750	2,100	45
10	9,000	950	80
50	4,500	500	90
100	2,250	300	95
Isotype Control (100 μg/mL)	44,500	3,300	1

Data are representative. CPM = Counts Per Minute from [3H]-thymidine incorporation.

Table 2: Effect of Keliximab on Cytokine Production in a Mixed Lymphocyte Reaction (MLR)



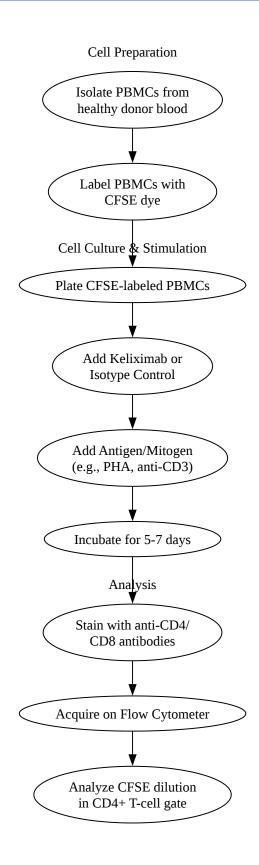
Condition	IFN-y (pg/mL)	TNF-α (pg/mL)	IL-2 (pg/mL)	IL-6 (pg/mL)	IL-10 (pg/mL)
Responders Alone	< 10	< 5	< 5	< 10	< 5
MLR (No Antibody)	1,500	800	950	1,200	150
MLR + Keliximab (10 μg/mL)	450	350	200	500	180
MLR + Isotype Control	1,450	780	930	1,150	160
Percent Inhibition by Keliximab	70%	56%	79%	58%	-20% (Stimulation)

Data are representative. Cytokine concentrations are measured from culture supernatants after 5 days.

## **Experimental Protocols T-Cell Proliferation Assay**

This assay measures the ability of **keliximab** to inhibit antigen-specific T-cell proliferation.





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#### Materials:



- Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
- Ficoll-Paque PLUS
- Carboxyfluorescein succinimidyl ester (CFSE) dye
- T-cell stimulant (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 beads, or a specific antigen)
- Keliximab and a relevant isotype control antibody
- 96-well round-bottom culture plates
- Flow cytometer

#### Protocol:

- PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- CFSE Labeling:
  - Wash isolated PBMCs twice with PBS.
  - Resuspend cells at 1 x 10<sup>7</sup> cells/mL in pre-warmed PBS.
  - $\circ$  Add CFSE to a final concentration of 1-5  $\mu$ M and incubate for 10 minutes at 37°C, protected from light.
  - Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
  - Wash the cells twice with complete RPMI medium to remove excess CFSE.
- Assay Setup:
  - Resuspend CFSE-labeled PBMCs at 2 x 10<sup>6</sup> cells/mL in complete RPMI medium.

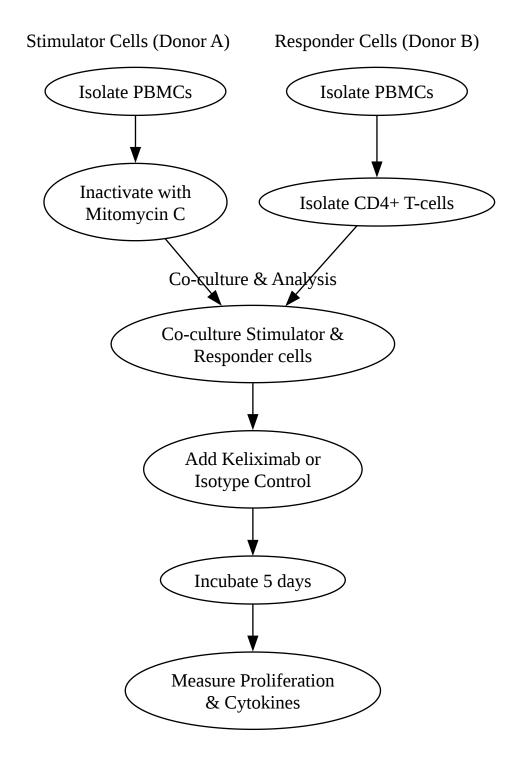


- Add 100  $\mu$ L of the cell suspension (2 x 10<sup>5</sup> cells) to each well of a 96-well plate.
- Prepare serial dilutions of **keliximab** and the isotype control in complete RPMI medium.
  Add 50 μL of each antibody dilution to the appropriate wells.
- $\circ$  Prepare the T-cell stimulant at 4x the final desired concentration and add 50  $\mu$ L to each well (except for unstimulated controls).
- The final volume in each well should be 200 μL.
- Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
- Flow Cytometry Analysis:
  - Harvest the cells from the plate and wash with PBS.
  - Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., anti-CD4, anti-CD8).
  - Acquire the samples on a flow cytometer.
  - Gate on the CD4+ lymphocyte population and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells (cells that have diluted the CFSE dye).
  - Calculate the percent inhibition of proliferation for each **keliximab** concentration relative to the no-antibody control.

## Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of **keliximab** to suppress T-cell activation in response to allogeneic stimulation.





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#### Materials:

• PBMCs from two different healthy, HLA-mismatched donors



- Complete RPMI-1640 medium
- Mitomycin C
- CD4+ T-cell isolation kit
- 96-well flat-bottom culture plates
- Reagents for measuring proliferation (e.g., [3H]-thymidine or CFSE)
- ELISA or multiplex bead array kits for cytokine measurement

#### Protocol:

- Prepare Stimulator Cells (Donor A):
  - Isolate PBMCs from Donor A.
  - Resuspend the cells at 1 x 10<sup>7</sup> cells/mL in RPMI medium.
  - Add Mitomycin C to a final concentration of 25 μg/mL and incubate for 30 minutes at 37°C.
  - Wash the cells three times with a large volume of PBS to remove all traces of Mitomycin
    C.
  - Resuspend the inactivated stimulator cells at 2 x 10<sup>6</sup> cells/mL in complete RPMI medium.
- Prepare Responder Cells (Donor B):
  - Isolate PBMCs from Donor B.
  - Purify CD4+ T-cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
  - Resuspend the purified responder CD4+ T-cells at 2 x 10<sup>6</sup> cells/mL in complete RPMI medium.
- Assay Setup:



- Add 50  $\mu$ L of the responder cell suspension (1 x 10<sup>5</sup> cells) to each well of a 96-well plate.
- Add 50  $\mu$ L of the inactivated stimulator cell suspension (1 x 10<sup>5</sup> cells) to the wells.
- Add 100 μL of complete RPMI medium containing serial dilutions of keliximab or isotype control.
- Include controls: responders alone, stimulators alone.
- Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
- Analysis:
  - Cytokine Measurement: On day 5, carefully collect 100 μL of the culture supernatant from each well for cytokine analysis using ELISA or a multiplex bead array (e.g., for IFN-γ, TNFα, IL-2, IL-6, IL-10).
  - Proliferation Measurement:
    - Pulse the remaining cells with 1  $\mu$ Ci of [3H]-thymidine for the final 18 hours of culture.
    - Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
    - Alternatively, use a non-radioactive method like CFSE labeling of responder cells (as described in Protocol 1) or a BrdU incorporation assay.

## **Cytokine Release Assay**

This protocol is designed to assess the direct effect of **keliximab** on cytokine release from preactivated T-cells.

#### Materials:

- PBMCs from healthy donors
- Complete RPMI-1640 medium
- T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies)



- 96-well flat-bottom culture plates
- Keliximab and isotype control
- Multiplex cytokine assay kit (e.g., Luminex-based)

#### Protocol:

- PBMC Isolation and Plating:
  - Isolate PBMCs as previously described.
  - Resuspend cells at 2 x 10<sup>6</sup> cells/mL in complete RPMI medium.
  - Plate 100  $\mu$ L of the cell suspension (2 x 10<sup>5</sup> cells) per well in a 96-well plate.
- Assay Setup:
  - Add 50 μL of medium containing keliximab or isotype control at various concentrations.
  - Add 50 μL of medium containing T-cell stimulants (e.g., soluble anti-CD3 at 1 μg/mL and anti-CD28 at 1 μg/mL).
  - Include unstimulated and stimulated (no antibody) controls.
- Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
- Cytokine Measurement:
  - Centrifuge the plate at 400 x g for 5 minutes.
  - Carefully collect the supernatant.
  - Measure the concentration of a panel of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-5, IL-6, IL-10, IL-17A) using a multiplex bead-based immunoassay according to the manufacturer's instructions.

## Conclusion



The functional assays described provide a robust framework for evaluating the immunosuppressive activity of **keliximab**. By quantifying the inhibition of T-cell proliferation and the modulation of cytokine profiles, these protocols allow for a comprehensive in vitro characterization of the antibody's mechanism of action. Such data are critical for preclinical assessment and for understanding the biological effects of CD4-targeted therapies in drug development.

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### References

- 1. The effects of an anti-CD4 monoclonal antibody, keliximab, on peripheral blood CD4+ T-cells in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
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